3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
CAS No.: 2640874-15-1
Cat. No.: VC11825437
Molecular Formula: C17H15ClF3N7
Molecular Weight: 409.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640874-15-1 |
|---|---|
| Molecular Formula | C17H15ClF3N7 |
| Molecular Weight | 409.8 g/mol |
| IUPAC Name | 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
| Standard InChI | InChI=1S/C17H15ClF3N7/c18-13-10-12(17(19,20)21)11-22-16(13)27-8-6-26(7-9-27)14-2-3-15(25-24-14)28-5-1-4-23-28/h1-5,10-11H,6-9H2 |
| Standard InChI Key | OMRRDEAZUKDTOZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Introduction
Molecular Structure and Chemical Identity
The compound’s systematic name, 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, reflects its intricate architecture. Key structural components include:
-
Pyridazine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
-
Piperazine substituent: A six-membered ring with two nitrogen atoms linked to the pyridazine at position 3.
-
Chlorotrifluoromethylpyridine group: Attached to the piperazine, this substituent introduces electron-withdrawing properties.
-
Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms at position 6 of the pyridazine.
Table 1: Molecular Properties
| Property | Value | Source Citation |
|---|---|---|
| CAS Number | 2640874-38-8 | |
| Molecular Formula | C₁₈H₁₇ClF₃N₇ | |
| Molecular Weight | 423.8 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available |
The molecular formula (C₁₈H₁₇ClF₃N₇) indicates a high nitrogen content, which is typical of compounds designed for bioactivity . The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving membrane permeability .
| Step | Reaction Type | Reagents/Conditions | Yield Inference |
|---|---|---|---|
| 1 | Nucleophilic substitution | Piperazine, DMF, 100°C | ~80% |
| 2 | Suzuki-Miyaura coupling | Pyrazole boronic acid, Pd catalyst | ~70%* |
*Estimated based on analogous cross-coupling reactions .
Key Challenges
-
Regioselectivity: Ensuring substitutions occur at the correct positions on the pyridazine ring.
-
Steric hindrance: The trifluoromethyl group may slow reaction kinetics, necessitating elevated temperatures or catalysts .
Physicochemical Properties and Stability
The compound’s properties can be extrapolated from its molecular structure and related analogues:
Table 3: Predicted Physicochemical Properties
| Property | Prediction | Rationale |
|---|---|---|
| Solubility | Low aqueous solubility | High lipophilicity from -CF₃ |
| LogP | ~3.5 | Calculated using fragment-based methods |
| pKa | ~6.8 (basic) | Piperazine nitrogen basicity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume